molecular formula C13H13F3O5 B13216433 Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13216433
M. Wt: 306.23 g/mol
InChI Key: TWEWRWMOYBVIFP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure that includes a trifluoromethyl group, a methoxyphenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, acids, bases, and various catalysts. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions, metabolic pathways, and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted organic molecules and methoxyphenyl derivatives. Examples include:

  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

Methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a trifluoromethyl group and a methoxyphenyl group makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3O5/c1-20-10-6-4-3-5-8(10)9(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3

InChI Key

TWEWRWMOYBVIFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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